[3-(2-Fluoroethyl)imidazol-4-yl]methanamine;dihydrochloride
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Overview
Description
[3-(2-Fluoroethyl)imidazol-4-yl]methanamine;dihydrochloride is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Fluoroethyl)imidazol-4-yl]methanamine;dihydrochloride typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Fluoroethyl)imidazol-4-yl]methanamine;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Fluoroethyl)imidazol-4-yl]methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and pathways.
Medicine
In medicine, derivatives of imidazole compounds are known for their therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of [3-(2-Fluoroethyl)imidazol-4-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The fluoroethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simple structure.
Histidine: An amino acid containing an imidazole ring.
Metronidazole: An antibiotic with an imidazole core.
Omeprazole: A proton pump inhibitor with an imidazole ring.
Uniqueness
[3-(2-Fluoroethyl)imidazol-4-yl]methanamine;dihydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This modification enhances its potential for various applications compared to other imidazole derivatives .
Properties
IUPAC Name |
[3-(2-fluoroethyl)imidazol-4-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3.2ClH/c7-1-2-10-5-9-4-6(10)3-8;;/h4-5H,1-3,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGPMHUBHDXLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)CCF)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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